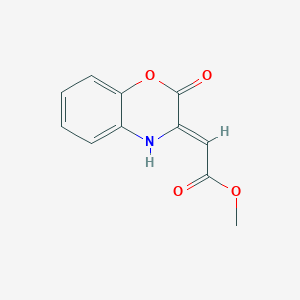
methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities reported in the literature, including antibacterial, anticancer, and anti-inflammatory effects.
Structural Overview
The molecular formula of this compound is C11H11NO4. The compound features a benzoxazine ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of o-aminophenol with various acylating agents under controlled conditions. For example, a linear synthesis method has been described where o-aminophenol is reacted with sodium pyruvate in glacial acetic acid, followed by cyclization with appropriate reagents to yield the desired benzoxazine derivatives. This method yields compounds with efficiencies ranging from 80% to 90% .
Antibacterial Activity
This compound has shown promising antibacterial properties. Studies indicate that compounds derived from benzoxazines exhibit significant activity against various bacterial strains. For instance, derivatives of 4H-benzoxazines have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
Research has indicated that benzoxazine derivatives possess anticancer properties. Specifically, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds containing the benzoxazine moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests a mechanism that may involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various benzoxazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity that warrants further exploration for therapeutic applications .
Summary Table of Biological Activities
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6- |
Clave InChI |
HYUHHJZPKDHFRH-VURMDHGXSA-N |
SMILES |
COC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |
SMILES isomérico |
COC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1 |
SMILES canónico |
COC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















